![molecular formula C21H19ClN4O3S B2659512 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide CAS No. 894047-61-1](/img/structure/B2659512.png)
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide” is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives . These compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives involves three-component and three-stage synthetic protocols . The structures of these compounds were confirmed by spectroscopic techniques like FT-IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular weight of the compound is 432.9g/mol and its molecular formula is C23H17ClN4OS . The exact mass and monoisotopic mass of the compound are both 432.0811600 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple stages . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical and Chemical Properties Analysis
The compound has a XLogP3-AA value of 5.7 , which is a measure of its lipophilicity. This property can influence the compound’s absorption and distribution within the body.Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
One area of research focuses on the development of synthetic methodologies for compounds containing similar structural features, such as thiazoles, triazoles, and benzamides. For instance, the use of the 3,4-dimethoxybenzyl group as a protecting group for thiazetidine derivatives indicates the importance of precise synthetic strategies in the creation of complex molecules (Grunder-Klotz & Ehrhardt, 1991). This underscores the relevance of synthetic chemistry in the manipulation of molecules for desired properties and activities.
Biological Activity
Compounds with structural similarities have been studied for their biological activities. For example, thiazolyl urea derivatives exhibit antitumor activities, highlighting the potential of such structures in medicinal chemistry (Ling et al., 2008). This suggests that compounds with related structures might be explored for their potential in cancer therapy.
Agricultural Applications
In agriculture, compounds like carbendazim and tebuconazole, which share functional groups with the query compound, are used for the prevention and control of fungal diseases (Campos et al., 2015). This indicates the utility of such compounds in developing fungicide formulations with improved efficacy and reduced environmental impact.
Pharmacological Evaluation
The pharmacological evaluation of heterocyclic compounds derived from thiazole and triazole cores has been a significant area of research. Studies have shown the potential of these compounds in inhibiting enzymes and showing activity against various diseases (Bekircan et al., 2015). This suggests that similar compounds could be valuable in the design of new therapeutic agents.
Environmental Impact and Toxicity
Research on chlorinated phenols, which are structurally related to the query compound, has provided insights into their occurrence, toxicity, metabolism, and environmental impact (Ahlborg & Thunberg, 1980). Understanding these aspects is crucial for assessing the safety and ecological footprint of chemical compounds.
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-28-16-7-8-17(18(11-16)29-2)20(27)23-10-9-15-12-30-21-24-19(25-26(15)21)13-3-5-14(22)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSJWUZUQUUHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
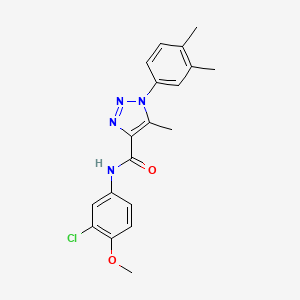
![N-[(1-Aminocycloheptyl)methyl]-3-methyl-3-phenylbutanamide;hydrochloride](/img/structure/B2659431.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one](/img/structure/B2659432.png)
![(Z)-2-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B2659436.png)
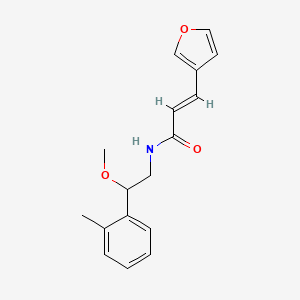
![Ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2659438.png)
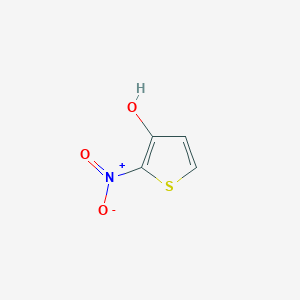
methanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2659440.png)
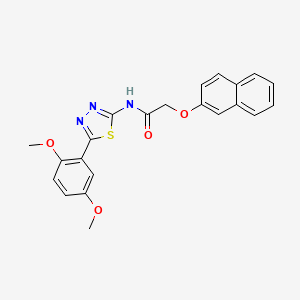
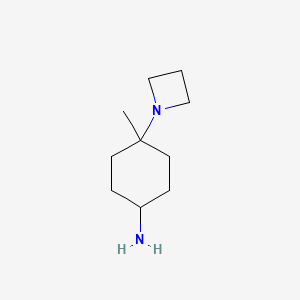
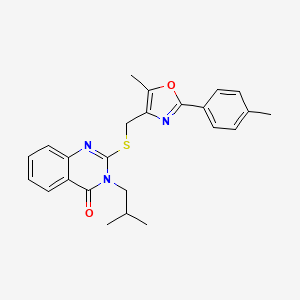
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2659448.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2659449.png)
![2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2659450.png)
